sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.: 2137970-32-0
VCID: VC7626644
InChI: InChI=1S/C5H7N3O2.Na/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
SMILES: CN1C(=NC=N1)CC(=O)[O-].[Na+]
Molecular Formula: C5H6N3NaO2
Molecular Weight: 163.112

sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate

CAS No.: 2137970-32-0

Cat. No.: VC7626644

Molecular Formula: C5H6N3NaO2

Molecular Weight: 163.112

* For research use only. Not for human or veterinary use.

sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate - 2137970-32-0

Specification

CAS No. 2137970-32-0
Molecular Formula C5H6N3NaO2
Molecular Weight 163.112
IUPAC Name sodium;2-(2-methyl-1,2,4-triazol-3-yl)acetate
Standard InChI InChI=1S/C5H7N3O2.Na/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Standard InChI Key AMDUBBWZNNOUPG-UHFFFAOYSA-M
SMILES CN1C(=NC=N1)CC(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1-methyl-1H-1,2,4-triazole ring substituted at the 5-position with an acetate group, neutralized by a sodium ion. The IUPAC name, sodium;2-(2-methyl-1,2,4-triazol-3-yl)acetate, reflects this arrangement. Key structural identifiers include:

PropertyValue
Molecular FormulaC5H6N3NaO2\text{C}_5\text{H}_6\text{N}_3\text{NaO}_2
Molecular Weight163.112 g/mol
SMILESCN1C(=NC=N1)CC(=O)[O-].[Na+]
InChI KeyAMDUBBWZNNOUPG-UHFFFAOYSA-M
SolubilityHigh water solubility (exact data unavailable)

The sodium counterion significantly improves aqueous solubility compared to the free acid form, facilitating its use in biological assays.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves a nucleophilic substitution reaction between 1-methyl-1H-1,2,4-triazole and chloroacetic acid in the presence of sodium hydroxide:

1-Methyl-1H-1,2,4-triazole+ClCH2COOHNaOHSodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate+H2O+NaCl\text{1-Methyl-1H-1,2,4-triazole} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate} + \text{H}_2\text{O} + \text{NaCl}

This method yields the sodium salt directly, avoiding the need for post-synthesis neutralization.

Alternative Synthetic Pathways

Patent CN113651762A discloses a multi-step approach for analogous triazole carboxylates :

  • Methylation: Reaction of 1,2,4-triazole with chloromethane.

  • Lithiation and Functionalization: Treatment with n-butyllithium or lithium diisopropylamide (LDA) followed by dibromomethane or trimethylchlorosilane.

  • Carboxylation: Introduction of a carboxylic acid group via carbon dioxide.

  • Esterification: Conversion to methyl esters using methanol and thionyl chloride.

  • Debromination/Desilylation: Catalytic hydrogenation or zinc-mediated reduction.

While this method is more complex, it offers flexibility in modifying the triazole scaffold for structure-activity studies .

Industrial Manufacturing

Continuous-flow reactors are preferred for large-scale production due to superior control over reaction parameters (temperature, residence time) and higher yields compared to batch processes.

Biological Activity and Mechanisms

Antimicrobial Effects

Triazole derivatives are renowned for their antifungal and antibacterial activity, often targeting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate’s mechanism likely involves similar enzyme inhibition, disrupting microbial cell membrane integrity.

Stress-Protective Properties

In rodent models, triazole analogs exhibit anti-stress and adaptogenic effects, potentially modulating hypothalamic-pituitary-adrenal (HPA) axis activity or oxidative stress pathways .

Pharmacokinetics and Metabolism

Absorption and Distribution

A pharmacokinetic study on sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (ASP), a related compound, revealed an oral bioavailability characterized by:

  • AUC: 3.7088 μg·h/mL

  • Half-life (T½): 6.06 hours

  • Clearance (Cl): 0.269 L/h/kg

Though ASP differs in substituents, these data suggest triazole carboxylates generally exhibit moderate bioavailability and prolonged systemic exposure.

Metabolic Pathways

Phase II biotransformation pathways predicted for ASP include :

  • O-Glucuronidation: Conjugation of the acetate group.

  • S-Methylation: Formation of thioesters.

  • Glycine Conjugation: Detoxification of carboxylic acids.

These pathways likely apply to sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate, necessitating further metabolomics studies.

Applications in Medicine and Agriculture

Therapeutic Uses

  • Antifungal Agents: Potential alternative to fluconazole-resistant strains.

  • Chemotherapy Adjuvants: Synergistic effects with DNA-intercalating drugs.

  • Neuroprotective Agents: Mitigation of oxidative stress in neurodegenerative diseases .

Agricultural Applications

  • Fungicides: Control of phytopathogens like Fusarium spp.

  • Plant Growth Regulators: Enhanced stress tolerance in crops.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Species-specific absorption and excretion studies.

  • Mechanistic Elucidation: Target identification via proteomics or crystallography.

  • Formulation Optimization: Nanoencapsulation for improved biodistribution.

  • Ecotoxicity Assessments: Environmental impact of agricultural use .

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